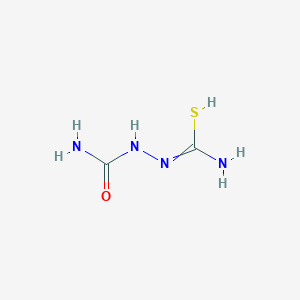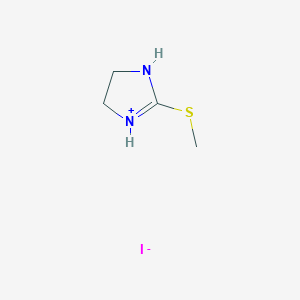![molecular formula C25H21ClNO2P B7778243 [(2-Nitrophenyl)methyl]triphenylphosphanium chloride](/img/structure/B7778243.png)
[(2-Nitrophenyl)methyl]triphenylphosphanium chloride
描述
[(2-Nitrophenyl)methyl]triphenylphosphanium chloride is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 2-nitrobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Nitrophenyl)methyl]triphenylphosphanium chloride typically involves the reaction of triphenylphosphine with 2-nitrobenzyl chloride. The reaction is carried out in an appropriate solvent, such as methanol, under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3P+NO2C6H4CH2Cl→Ph3PCH2C6H4NO2⋅Cl−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
化学反应分析
Types of Reactions
[(2-Nitrophenyl)methyl]triphenylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The phosphonium group can participate in reduction reactions, often facilitated by reducing agents.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of triphenylphosphine oxide or other reduced phosphonium derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
[(2-Nitrophenyl)methyl]triphenylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium group.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用机制
The mechanism of action of [(2-Nitrophenyl)methyl]triphenylphosphanium chloride involves its interaction with cellular components. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The compound’s ability to target mitochondria makes it a valuable tool in studying mitochondrial function and related diseases.
相似化合物的比较
Similar Compounds
- (4-Nitrobenzyl)triphenylphosphonium chloride
- (2-Nitrobenzyl)triphenylphosphonium bromide
- (4-Nitrobenzyl)triphenylphosphonium bromide
Uniqueness
[(2-Nitrophenyl)methyl]triphenylphosphanium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
属性
IUPAC Name |
(2-nitrophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.ClH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGSANDHIIMIOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate](/img/structure/B7778161.png)
![3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione](/img/structure/B7778167.png)
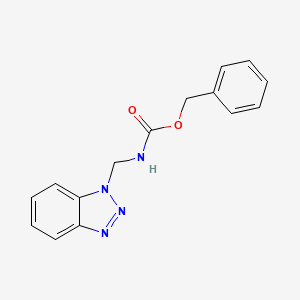
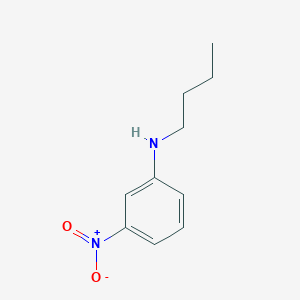
![1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol](/img/structure/B7778194.png)

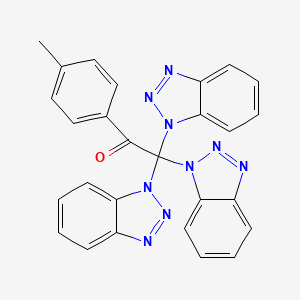
![1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole](/img/structure/B7778214.png)
![Dibenzyl[3-(dibenzylamino)butan-2-yl]amine](/img/structure/B7778227.png)
![3,5-Di-tert-butyl-N-{2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanethioamido]ethyl}-4-hydroxybenzene-1-carbothioamide](/img/structure/B7778239.png)
![1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-](/img/structure/B7778252.png)
